molecular formula C21H22ClN3O2 B5027453 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5027453
M. Wt: 383.9 g/mol
InChI Key: OPMAZMCKYASYBJ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 3-chlorophenyl group and a 4-benzylpiperazin-1-yl moiety. Its intricate structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the 3-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrrolidine-2,5-dione core.

    Attachment of the 4-Benzylpiperazin-1-yl Moiety: This is typically done through a nucleophilic substitution or addition reaction, where the piperazine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 3-chlorophenyl group.

    3-(4-Methylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but has a methyl group instead of a benzyl group on the piperazine moiety.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the 3-chlorophenyl and 4-benzylpiperazin-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents can lead to unique interactions and activities compared to similar compounds.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAZMCKYASYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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